molecular formula C11H11F3N2O2 B2929488 5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one CAS No. 2175979-15-2

5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one

Cat. No.: B2929488
CAS No.: 2175979-15-2
M. Wt: 260.216
InChI Key: DLDRQJODNDNMGU-UHFFFAOYSA-N
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Description

5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a pyridinyloxymethyl substituent at the 5-position of the lactam ring. The compound’s structure combines a five-membered lactam core with a trifluoromethyl-substituted pyridine moiety, conferring unique electronic and steric properties. Key structural attributes include:

  • Pyrrolidin-2-one core: A rigid, nitrogen-containing lactam that facilitates hydrogen bonding and conformational restriction.
  • Pyridinyloxymethyl substituent: A methylene group bridges the lactam and a pyridine ring, which is substituted with a trifluoromethyl (-CF₃) group at the 4-position. The -CF₃ group enhances lipophilicity and metabolic stability .

The compound’s calculated molecular formula is C₁₁H₁₀F₃N₂O₂ (molecular weight: 292.2 g/mol), though experimental validation is required.

Properties

IUPAC Name

5-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-3-4-15-10(5-7)18-6-8-1-2-9(17)16-8/h3-5,8H,1-2,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDRQJODNDNMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. The trifluoromethyl group is known to enhance lipophilicity, which can improve the compound's ability to penetrate biological membranes and interact with various molecular targets.

Chemical Structure

The compound features a pyrrolidinone ring substituted with a pyridine moiety that contains a trifluoromethyl group. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing pyrrole and pyridine rings have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, showcasing their potential as effective antibacterial agents .

CompoundTarget BacteriaMIC (μg/mL)
Pyrrole DerivativeMRSA0.13 - 0.255
Pyrrole BenzamideStaphylococcus aureus3.125 - 12.5

Enzyme Inhibition

The trifluoromethyl group has also been linked to enhanced enzyme inhibition properties. For example, it has been shown to increase the potency of compounds targeting serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that 5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one could potentially serve as an inhibitor for various enzymes involved in metabolic pathways.

The mechanism of action for this compound may involve its interaction with specific receptors or enzymes within the cell. The lipophilic nature of the trifluoromethyl group facilitates membrane penetration, allowing the compound to exert its effects intracellularly. It may modulate enzymatic activities or receptor functions, leading to alterations in cellular signaling pathways.

Case Studies

  • Antibacterial Activity : A study evaluating a series of pyrrole derivatives found that modifications including trifluoromethyl substitutions significantly increased antibacterial potency against MRSA and other pathogens .
  • Enzyme Interaction : Research indicated that compounds similar to 5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one demonstrated enhanced inhibition of key metabolic enzymes, suggesting a viable pathway for therapeutic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Key Differences
5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one Pyrrolidinone core; pyridinyloxymethyl with -CF₃ C₁₁H₁₀F₃N₂O₂ 292.2 (calc.) Benchmark compound for comparison.
5-(3,3,3-Trifluoro-2-oxopropylidene)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one Dual -CF₃ groups; keto-functionalized side chain C₁₅H₁₀F₆NO₂ ~378.2 Higher lipophilicity; potential for increased metabolic resistance.
(S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One Trityl-protected hydroxymethyl group; chiral center C₂₄H₂₃NO₂ 357.44 Bulky trityl group reduces solubility; chiral synthesis required.
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol Phenolic -OH group; pyridinyloxy substituent C₁₂H₇F₃NO₂ 260.2 Phenolic -OH enhances hydrogen bonding; lacks lactam rigidity.
5-(2-Pyridyl)-1,2-dihydropyridin-2-one Bicyclic dihydropyridinone; pyridyl substituent C₁₀H₈N₂O 188.2 Six-membered lactam; absence of -CF₃ reduces lipophilicity.

Key Insights:

Lipophilicity and Metabolic Stability: The trifluoromethyl group in the main compound and derivatives increases lipophilicity, enhancing membrane permeability and resistance to oxidative metabolism .

Hydrogen Bonding and Solubility: The pyrrolidinone core (amide group) and pyridinyl oxygen in the main compound provide hydrogen-bonding sites, improving aqueous solubility compared to ’s trityl-protected analog . ’s phenolic -OH group offers stronger hydrogen-bonding capacity but lacks the conformational rigidity of the lactam ring .

Synthetic Accessibility :

  • Ultrasound-assisted synthesis () highlights environmentally friendly methods for trifluoromethylated lactams, though the main compound’s synthetic route remains undocumented .
  • ’s chiral synthesis requires specialized protocols, increasing complexity compared to the achiral main compound .

Biological Relevance: The main compound’s combination of a lactam and pyridinyl-CF₃ group aligns with motifs seen in kinase inhibitors (e.g., JAK/STAT inhibitors) .

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